

4-Methylmorpholine-2,6-dione: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 4-Methylmorpholine-2,6-dione

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This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **4-methylmorpholine-2,6-dione**, also known as MIDA anhydride. Due to the limited availability of direct quantitative data in the public domain, this document focuses on summarizing its physical properties, outlining detailed experimental protocols for determining its solubility and stability, and inferring its chemical behavior based on related compounds and functional group chemistry.

Core Properties of 4-Methylmorpholine-2,6-dione

4-Methylmorpholine-2,6-dione is a white crystalline solid at room temperature.[1][2] It serves as a key reagent in organic synthesis, particularly for the preparation of N-methyliminodiacetic acid (MIDA) boronates, which are valued for their stability and utility in cross-coupling reactions.[3]

Table 1: Physical and Chemical Properties of **4-Methylmorpholine-2,6-dione**

Property	Value	Reference(s)
Synonyms	MIDA anhydride	[4]
CAS Number	13480-36-9	[5]
Molecular Formula	C ₅ H ₇ NO ₃	[5]
Molecular Weight	129.11 g/mol	[5]
Appearance	White crystalline solid	[1][2]
Melting Point	41-45 °C	[5]

Solubility Profile

Quantitative solubility data for **4-methylmorpholine-2,6-dione** in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the solubility of its precursor and derivatives, a qualitative assessment can be made. One source suggests it is soluble in water and some organic solvents, though specifics are not provided.[6] The precursor, N-methyliminodiacetic acid (MIDA), is noted to be insoluble in acetonitrile (MeCN), dimethylformamide (DMF), and polyethylene glycol (PEG).[7] Conversely, the resulting MIDA boronate products are often soluble in a range of organic solvents.[7]

Table 2: Expected Qualitative Solubility of **4-Methylmorpholine-2,6-dione**

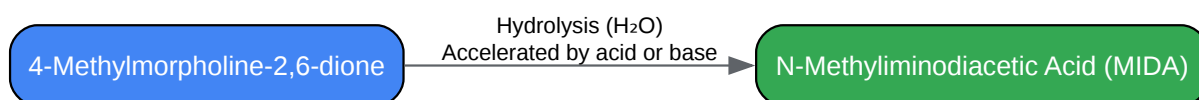
Solvent Class	Example Solvents	Expected Solubility	Rationale
Protic Solvents	Water, Methanol, Ethanol	Likely Soluble, but may promote hydrolysis	The presence of polar carbonyl and ether groups suggests potential solubility. However, these solvents can participate in hydrolysis.
Aprotic Polar Solvents	Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Likely Soluble	These solvents are commonly used for similar organic compounds and in reactions involving MIDA anhydride.
Ethereal Solvents	Tetrahydrofuran (THF), Diethyl Ether, Dioxane	Likely Soluble	Diethyl ether is used in the purification of MIDA anhydride, suggesting some degree of insolubility of impurities and potential solubility of the product at certain temperatures. Dioxane is used as a reaction solvent for MIDA anhydride. [2]
Chlorinated Solvents	Dichloromethane (DCM), Chloroform	Likely Soluble	Commonly used solvents for a wide range of organic molecules.
Aromatic Hydrocarbons	Toluene	Likely Soluble	Toluene is used during the synthesis of MIDA anhydride for

azeotropic removal of
byproducts.[1][2]

Stability Characteristics

Direct stability studies detailing the degradation kinetics of **4-methylmorpholine-2,6-dione** under various conditions (pH, temperature, light) are not readily available. However, its structure as a cyclic anhydride and imide suggests a predisposition to hydrolysis. This is strongly supported by the well-documented hydrolytic instability of MIDA boronates, which are readily cleaved under basic conditions.

The anticipated primary degradation pathway for **4-methylmorpholine-2,6-dione** is hydrolysis of the anhydride and imide bonds, leading to the formation of N-methyliminodiacetic acid (MIDA). This reaction is expected to be accelerated in the presence of water, and particularly under basic or acidic conditions.



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Figure 1. Anticipated primary degradation pathway of **4-Methylmorpholine-2,6-dione**.

Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended for determining the solubility and stability of **4-methylmorpholine-2,6-dione**.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This method, often referred to as the "shake-flask" method, is considered the gold standard for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the concentration of a saturated solution of **4-methylmorpholine-2,6-dione** in a specific solvent at a controlled temperature.

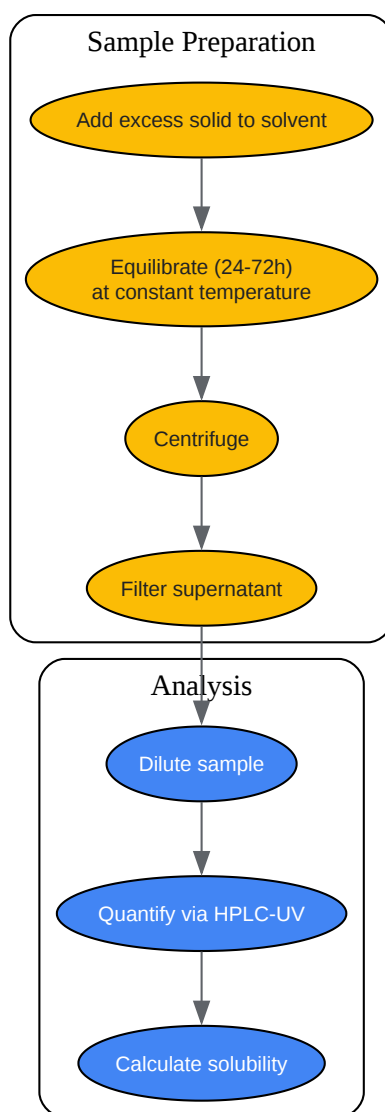
Materials:

- **4-Methylmorpholine-2,6-dione** (crystalline solid)
- Solvent of interest
- Temperature-controlled shaker or incubator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- HPLC-UV or other suitable analytical instrument for quantification
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

- Add an excess amount of solid **4-methylmorpholine-2,6-dione** to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
- Place the vial in a temperature-controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[9]
- After the equilibration period, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample first.
- Immediately filter the supernatant through a syringe filter to remove any remaining undissolved solid.

- Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **4-methylmorpholine-2,6-dione** in the diluted sample using a validated analytical method, such as HPLC-UV.
- Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.



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Figure 2. Workflow for thermodynamic solubility determination.

Protocol for Stability Testing using a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance over time without interference from its degradation products.^[10]

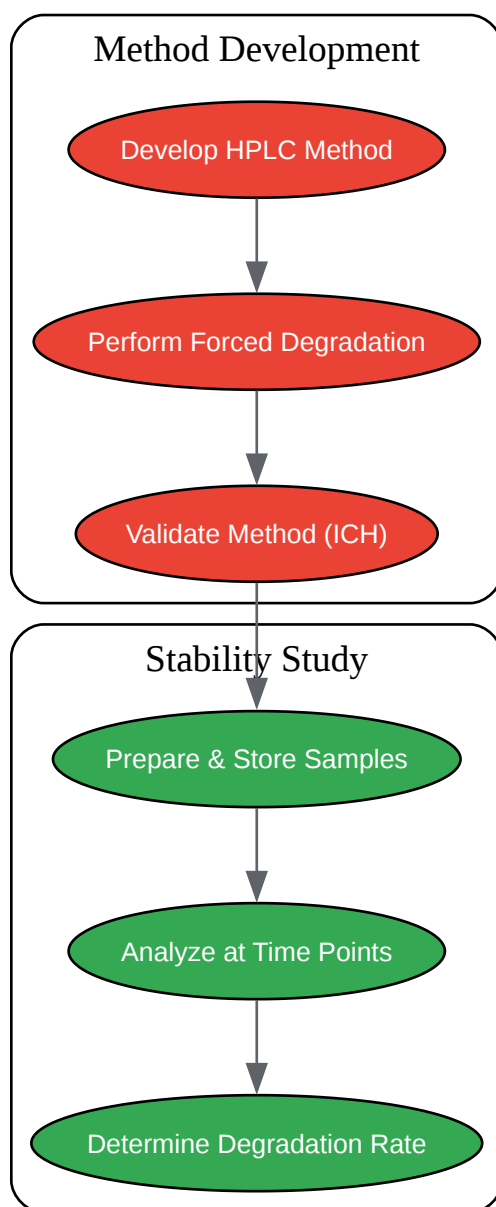
Objective: To assess the stability of **4-methylmorpholine-2,6-dione** under various stress conditions and determine its degradation kinetics.

Part 1: Method Development and Validation

- Develop an HPLC method: A reverse-phase HPLC method with UV detection is generally suitable. The method should be capable of separating the parent compound from any potential degradation products. A typical starting point could be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.^{[11][12]}
- Forced Degradation Studies: Subject solutions of **4-methylmorpholine-2,6-dione** to stress conditions to generate degradation products. These conditions typically include:
 - Acidic hydrolysis: e.g., 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).^[13]
 - Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.^[13]
 - Oxidative degradation: e.g., 3% H₂O₂ at room temperature.^[14]
 - Thermal degradation: Heating the solid compound or a solution at a high temperature.^[14]
 - Photostability: Exposing a solution to UV light.^[14]
- Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes demonstrating specificity (the ability to separate the analyte from degradants), linearity, accuracy, precision, and robustness.^[15]

Part 2: Formal Stability Study

- Prepare solutions of **4-methylmorpholine-2,6-dione** in the desired solvent systems and at various pH values.
- Store the solutions under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
- At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot from each sample.
- Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining **4-methylmorpholine-2,6-dione**.
- Plot the concentration of the compound as a function of time to determine the degradation rate and calculate the shelf-life or half-life.



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Figure 3. Workflow for conducting a stability study.

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